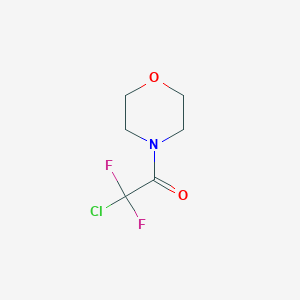
2-Chloro-2,2-Difluoro-1-(4-Morpholinyl)Ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) is a chemical compound that belongs to the morpholine family. Morpholine is an organic chemical compound that features both amine and ether functional groups. The presence of these functional groups makes morpholine derivatives versatile in various chemical reactions and applications. The specific compound, 4-(chlorodifluoroacetyl)morpholine, is characterized by the substitution of a chlorodifluoroacetyl group at the fourth position of the morpholine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chlorodifluoroacetyl)morpholine typically involves the reaction of morpholine with chlorodifluoroacetic acid or its derivatives. One common method is the acylation of morpholine using chlorodifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the acyl chloride.
Industrial Production Methods
Industrial production of 4-(chlorodifluoroacetyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(chlorodifluoroacetyl)morpholine undergoes various chemical reactions typical of morpholine derivatives. These include:
Nucleophilic Substitution: The chlorodifluoroacetyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorodifluoroacetyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidodifluoroacetyl)morpholine, while oxidation with hydrogen peroxide would produce the corresponding N-oxide.
Wissenschaftliche Forschungsanwendungen
4-(chlorodifluoroacetyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(chlorodifluoroacetyl)morpholine involves its interaction with specific molecular targets. The chlorodifluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound, which lacks the chlorodifluoroacetyl group.
4-(Trifluoroacetyl)morpholine: A similar compound with a trifluoroacetyl group instead of chlorodifluoroacetyl.
4-(Acetyl)morpholine: A simpler derivative with an acetyl group.
Uniqueness
4-(chlorodifluoroacetyl)morpholine is unique due to the presence of the chlorodifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
121412-23-5 |
|---|---|
Molekularformel |
C6H8ClF2NO2 |
Molekulargewicht |
199.58 g/mol |
IUPAC-Name |
2-chloro-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H8ClF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 |
InChI-Schlüssel |
KHQMSGPROFTABL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
Kanonische SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
Synonyme |
Morpholine, 4-(chlorodifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















